molecular formula C13H19Cl2N5 B3017275 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2060008-63-9

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B3017275
CAS No.: 2060008-63-9
M. Wt: 316.23
InChI Key: FJOYFWOJMRJADI-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and pyrimidine rings through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
  • {1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methylamine

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10;;/h4,7-10,14H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYFWOJMRJADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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